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Compound of Interest

Compound Name: Diethyl perfluoroadipate

Cat. No.: B1583755 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Diethyl perfluoroadipate, with the chemical formula C₁₀H₁₀F₈O₄, is a fluorinated organic

compound with potential applications in various fields, including materials science and as a

building block in the synthesis of more complex molecules. Its perfluorinated backbone imparts

unique properties such as thermal stability and chemical resistance. A thorough understanding

of its spectroscopic characteristics is paramount for its identification, purity assessment, and

structural elucidation in research and development settings.

This technical guide provides a comprehensive overview of the expected spectroscopic data

for Diethyl perfluoroadipate, covering Infrared (IR) Spectroscopy, Nuclear Magnetic

Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS). As

experimental spectra for this specific compound are not readily available in publicly accessible

databases, this guide focuses on predicted spectroscopic data derived from established

theoretical principles and spectral data of analogous compounds. This approach aims to

provide researchers with a robust framework for the characterization of Diethyl
perfluoroadipate.

Molecular Structure
The structure of Diethyl perfluoroadipate is foundational to understanding its spectroscopic

behavior. The molecule is symmetrical, with a central perfluorinated four-carbon chain and two
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ethyl ester groups at either end.

Figure 1. Molecular structure of Diethyl perfluoroadipate.

Infrared (IR) Spectroscopy
Theoretical Principles
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which

causes vibrations of the chemical bonds. The frequency of the absorbed radiation is specific to

the type of bond and its environment, making IR spectroscopy a powerful tool for identifying

functional groups. In Diethyl perfluoroadipate, the key functional groups that will give rise to

characteristic absorption bands are the carbonyl (C=O) of the ester, the carbon-oxygen (C-O)

single bonds, the carbon-fluorine (C-F) bonds, and the carbon-hydrogen (C-H) bonds of the

ethyl groups.

Predicted IR Data
The following table summarizes the predicted characteristic infrared absorption bands for

Diethyl perfluoroadipate.

Functional Group Vibrational Mode
Predicted

Wavenumber (cm⁻¹)
Intensity

C=O (Ester) Stretching 1750 - 1735 Strong

C-F Stretching 1300 - 1100 Very Strong

C-O (Ester) Stretching 1250 - 1000 Strong

C-H (sp³) Stretching 2980 - 2850 Medium

C-H (sp³) Bending 1470 - 1370 Medium

Interpretation and Rationale
C=O Stretching: The carbonyl group of the ester is expected to show a strong absorption

band in the region of 1750-1735 cm⁻¹. This is a highly characteristic and reliable peak for

identifying ester functionalities.
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C-F Stretching: The presence of multiple C-F bonds will result in very strong and complex

absorption bands in the 1300-1100 cm⁻¹ region. This region is often diagnostic for

fluorinated compounds.

C-O Stretching: The C-O single bond stretching vibrations of the ester group will also

produce strong bands, typically in the 1250-1000 cm⁻¹ range. These may overlap with the C-

F absorptions.

C-H Stretching and Bending: The C-H bonds of the ethyl groups will give rise to stretching

vibrations just below 3000 cm⁻¹ and bending vibrations in the 1470-1370 cm⁻¹ region.

Experimental Protocol: Acquiring an IR Spectrum

Sample Preparation Data Acquisition Data Processing

Ensure the sample of Diethyl perfluoroadipate is pure and dry. Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film. Place the salt plates in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty beam. Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. Perform a background subtraction. Identify and label the major absorption peaks. Compare the obtained spectrum with the predicted data and literature values for similar compounds.

Click to download full resolution via product page

Figure 2. Workflow for acquiring an IR spectrum of Diethyl perfluoroadipate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic

nuclei. For Diethyl perfluoroadipate, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy
Theoretical Principles: ¹H NMR spectroscopy provides information about the number of

different types of protons in a molecule, their chemical environment, and their proximity to other

protons. Chemical shift (δ) is influenced by the electron density around the proton, while spin-

spin coupling leads to the splitting of signals.

Predicted ¹H NMR Data:
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Proton Environment
Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration

-O-CH₂-CH₃ ~ 4.4 Quartet 4H

-O-CH₂-CH₃ ~ 1.4 Triplet 6H

Interpretation and Rationale:

-O-CH₂-CH₃: The methylene protons are adjacent to an oxygen atom, which is electron-

withdrawing, causing a downfield shift to approximately 4.4 ppm. These protons are coupled

to the three protons of the methyl group, resulting in a quartet.

-O-CH₂-CH₃: The methyl protons are in a more shielded environment and are expected to

resonate at around 1.4 ppm. They are coupled to the two protons of the methylene group,

leading to a triplet.

¹³C NMR Spectroscopy
Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon skeleton

of a molecule. The chemical shift of a carbon atom is sensitive to its hybridization and the

electronegativity of the atoms attached to it. The presence of fluorine atoms will have a

significant effect on the chemical shifts of the adjacent carbons due to their strong electron-

withdrawing nature.

Predicted ¹³C NMR Data:

Carbon Environment Predicted Chemical Shift (δ, ppm)

C=O ~ 160

-O-CH₂-CH₃ ~ 65

-CF₂- 110 - 120 (with C-F coupling)

-O-CH₂-CH₃ ~ 14

Interpretation and Rationale:
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C=O: The carbonyl carbon is highly deshielded and is expected to appear at the downfield

end of the spectrum, around 160 ppm.

-O-CH₂-CH₃: The methylene carbon is attached to an oxygen atom and will be deshielded,

appearing around 65 ppm.

-CF₂-: The carbons in the perfluorinated chain will be strongly deshielded by the attached

fluorine atoms and will exhibit complex splitting patterns due to carbon-fluorine coupling.

Their chemical shifts are predicted to be in the 110-120 ppm range.

-O-CH₂-CH₃: The methyl carbon is the most shielded carbon and will appear at the upfield

end of the spectrum, around 14 ppm.

¹⁹F NMR Spectroscopy
Theoretical Principles: ¹⁹F NMR is a powerful technique for studying fluorinated compounds

due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The chemical shifts

are highly sensitive to the electronic environment, and fluorine-fluorine coupling provides

valuable structural information.

Predicted ¹⁹F NMR Data:

Fluorine Environment
Predicted Chemical Shift (δ,

ppm, relative to CFCl₃)
Multiplicity

-CO-CF₂-CF₂- ~ -122 Triplet

-CO-CF₂-CF₂- ~ -118 Triplet

Interpretation and Rationale:

Due to the symmetry of the molecule, two signals are expected in the ¹⁹F NMR spectrum.

The fluorine atoms on the carbons adjacent to the carbonyl groups (-CO-CF₂-) will be in a

different chemical environment compared to the inner fluorine atoms (-CO-CF₂-CF₂-).

Each signal is expected to be a triplet due to coupling with the two fluorine atoms on the

adjacent carbon.
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Experimental Protocol: Acquiring NMR Spectra

Sample Preparation Data Acquisition Data Processing

Dissolve ~10-20 mg of Diethyl perfluoroadipate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., TMS for ¹H and ¹³C NMR). Transfer the solution to a 5 mm NMR tube. Insert the NMR tube into the spectrometer. Tune and shim the probe for optimal resolution. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. Ensure sufficient relaxation delay for quantitative ¹³C NMR. Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the internal standard or solvent peak. Integrate the signals and determine the multiplicities. Assign the peaks based on the predicted data.

Click to download full resolution via product page

Figure 3. Workflow for acquiring NMR spectra of Diethyl perfluoroadipate.

Mass Spectrometry (MS)
Theoretical Principles
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy

electrons, causing ionization and fragmentation of the molecule. The resulting fragmentation

pattern is characteristic of the molecule's structure.

Predicted Mass Spectrum Data
Molecular Ion (M⁺): m/z = 346.04 (calculated for C₁₀H₁₀F₈O₄)

Key Fragment Ions: The fragmentation of esters often involves cleavage of the bonds

adjacent to the carbonyl group.
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m/z Predicted Fragment Description

301 [M - OCH₂CH₃]⁺ Loss of an ethoxy radical

273 [M - COOCH₂CH₃]⁺
Loss of an ethoxycarbonyl

radical

177 [C₄F₈CO]⁺
Cleavage of the perfluorinated

chain

45 [OCH₂CH₃]⁺ Ethoxy cation

29 [CH₂CH₃]⁺ Ethyl cation

Predicted Fragmentation Pathway

Primary Fragmentation

Smaller Fragments

[C₁₀H₁₀F₈O₄]⁺˙
m/z = 346

[M - OCH₂CH₃]⁺
m/z = 301

- •OCH₂CH₃

[M - COOCH₂CH₃]⁺
m/z = 273

- •COOCH₂CH₃

[C₄F₈CO]⁺
m/z = 177

α-cleavage

[CH₂CH₃]⁺
m/z = 29

further fragmentation

[OCH₂CH₃]⁺
m/z = 45

rearrangement

Click to download full resolution via product page

Figure 4. Predicted fragmentation pathway for Diethyl perfluoroadipate in EI-MS.

Experimental Protocol: Acquiring a Mass Spectrum
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Sample Introduction Ionization Mass Analysis Data Analysis

Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or a GC inlet. Ionize the sample using Electron Ionization (EI) at 70 eV. Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight). Detect the ions and generate the mass spectrum. Identify the molecular ion peak. Analyze the fragmentation pattern to identify characteristic fragment ions. Compare the observed spectrum with the predicted fragmentation pattern.

Click to download full resolution via product page

Figure 5. Workflow for acquiring an EI mass spectrum of Diethyl perfluoroadipate.

Conclusion
This technical guide provides a detailed prediction of the spectroscopic data for Diethyl
perfluoroadipate. While experimental verification is the gold standard, the predicted IR, ¹H

NMR, ¹³C NMR, ¹⁹F NMR, and mass spectra presented herein offer a robust and scientifically

grounded basis for the identification and characterization of this compound. The provided

protocols outline the standard methodologies for acquiring this data, ensuring that researchers

can confidently apply these techniques in their work. A thorough understanding of these

spectroscopic signatures is essential for any scientist or professional working with Diethyl
perfluoroadipate, enabling accurate analysis and facilitating its use in further research and

development.
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[https://www.benchchem.com/product/b1583755#spectroscopic-data-for-diethyl-
perfluoroadipate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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